beta-Alanine, N-[3-(triethoxysilyl)propyl]- beta-Alanine, N-[3-(triethoxysilyl)propyl]-
Brand Name: Vulcanchem
CAS No.: 67674-57-1
VCID: VC18459501
InChI: InChI=1S/C12H27NO5Si/c1-4-16-19(17-5-2,18-6-3)11-7-9-13-10-8-12(14)15/h13H,4-11H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H27NO5Si
Molecular Weight: 293.43 g/mol

beta-Alanine, N-[3-(triethoxysilyl)propyl]-

CAS No.: 67674-57-1

Cat. No.: VC18459501

Molecular Formula: C12H27NO5Si

Molecular Weight: 293.43 g/mol

* For research use only. Not for human or veterinary use.

beta-Alanine, N-[3-(triethoxysilyl)propyl]- - 67674-57-1

Specification

CAS No. 67674-57-1
Molecular Formula C12H27NO5Si
Molecular Weight 293.43 g/mol
IUPAC Name 3-(3-triethoxysilylpropylamino)propanoic acid
Standard InChI InChI=1S/C12H27NO5Si/c1-4-16-19(17-5-2,18-6-3)11-7-9-13-10-8-12(14)15/h13H,4-11H2,1-3H3,(H,14,15)
Standard InChI Key MVQOZZBMHPLEMF-UHFFFAOYSA-N
Canonical SMILES CCO[Si](CCCNCCC(=O)O)(OCC)OCC

Introduction

Molecular Structure and Chemical Properties

Core Structural Features

Beta-Alanine, N-[3-(triethoxysilyl)propyl]- is characterized by a beta-alanine backbone (NH₂-CH₂-CH₂-COOH) modified at the amine group with a 3-(triethoxysilyl)propyl substituent. The triethoxysilyl moiety (-Si(OCH₂CH₃)₃) introduces hydrolytic reactivity, enabling covalent bonding with hydroxyl-rich surfaces such as glass, metals, or polymers. Key structural descriptors include:

PropertyValue
IUPAC Name3-(3-Triethoxysilylpropylamino)propanoic acid
SMILESCCOSi(OCC)OCC
InChI KeyMVQOZZBMHPLEMF-UHFFFAOYSA-N
PubChem CID21118183

The molecule’s amphiphilic nature arises from the hydrophilic carboxylic acid group and hydrophobic triethoxysilyl chain, facilitating interfacial interactions in composite materials.

Physicochemical Characteristics

While experimental data on solubility and stability are scarce, the compound’s organosilicon component predicts:

  • Hydrolysis Sensitivity: The triethoxysilyl group reacts with water to form silanol (-Si-OH), enabling crosslinking or surface adhesion.

  • Thermal Stability: Ethoxysilanes typically degrade above 200°C, suggesting moderate thermal resilience for industrial processes.

  • Solubility Profile: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid group, with limited solubility in nonpolar media.

Synthetic Pathways and Production

Biosynthetic Considerations

Functional Applications and Industrial Relevance

Surface Modification and Adhesion Promotion

Organosilicon compounds are widely employed as coupling agents in composites. For Beta-Alanine, N-[3-(triethoxysilyl)propyl]-:

  • Glass Fiber Sizing: Enhances fiber-resin adhesion in epoxy composites via silanol bonding to glass and amine interaction with polymer matrices.

  • Dental Materials: Potential use in dental adhesives to improve bonding between acrylic resins and tooth enamel.

Biomedical Engineering

The carboxylic acid group enables conjugation with biomolecules, suggesting applications in:

  • Drug Delivery Systems: Silane-modified carriers for pH-responsive drug release in gastrointestinal environments.

  • Biosensor Interfaces: Immobilization of enzymes or antibodies on silicon-based substrates for diagnostic devices.

Challenges and Research Gaps

Current limitations include:

  • Limited Stability Data: Hydrolytic degradation kinetics under varying pH/temperature conditions remain unquantified.

  • Toxicity Profile: No published studies evaluate cytotoxicity or environmental impact, necessitating precautionary handling as a research chemical.

Comparative Analysis with Analogous Compounds

Beta-Alanine vs. Silane-Modified Derivatives

PropertyBeta-AlanineN-[3-(Triethoxysilyl)Propyl]-Beta-Alanine
Solubility in WaterHigh (20 g/100 mL)Low (est. <1 g/100 mL)
ReactivityBiochemical (carnosine synthesis)Surface adhesion, crosslinking
Industrial UseFood additives, supplements Adhesives, coatings

Competing Organosilicon Agents

Compared to common silanes like (3-aminopropyl)triethoxysilane (APTES), Beta-Alanine, N-[3-(triethoxysilyl)propyl]- offers:

  • Enhanced Biocompatibility: Due to the endogenous beta-alanine moiety.

  • Dual Functionality: Simultaneous surface bonding (via silanol) and polymer interaction (via carboxylic acid).

Future Research Directions

Priority Investigations

  • Synthesis Optimization: Developing solvent-free or green chemistry routes to improve yield and purity.

  • Application-Specific Testing: Evaluating performance in epoxy composites, dental adhesives, and biosensor platforms.

  • Toxicological Screening: Acute and chronic toxicity studies to establish safety protocols.

Computational Modeling

Molecular dynamics simulations could predict:

  • Hydrolysis rates of the triethoxysilyl group in aqueous media.

  • Adsorption behavior on silica surfaces.

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